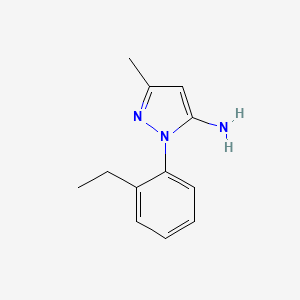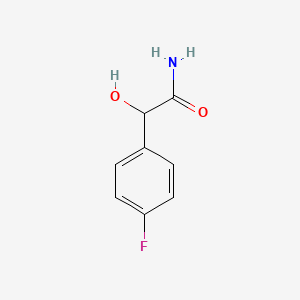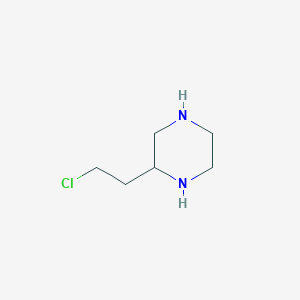
2,4-Diamino-n,n-diethylquinazoline-6-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Reagents: Ammonia or primary amines.
Conditions: Heating under pressure or using a catalyst like palladium on carbon (Pd/C).
Sulfonamide Formation:
Reagents: Sulfonyl chlorides (e.g., chlorosulfonic acid).
Conditions: Low temperature to avoid decomposition, typically in an inert atmosphere.
Industrial Production Methods: In industrial settings, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain the reaction conditions precisely.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-diamino-n,n-diethylquinazoline-6-sulfonamide typically involves multi-step organic reactions
-
Formation of Quinazoline Core:
Starting Material: Anthranilic acid or its derivatives.
Reagents: Phosgene or carbonyl diimidazole (CDI) for cyclization.
Conditions: Reflux in an appropriate solvent like toluene or xylene.
Analyse Des Réactions Chimiques
Types of Reactions: 2,4-Diamino-n,n-diethylquinazoline-6-sulfonamide undergoes various chemical reactions, including:
-
Oxidation:
Reagents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).
Conditions: Mild to moderate temperatures, often in aqueous or organic solvents.
Products: Oxidized derivatives with potential changes in the sulfonamide group.
-
Reduction:
Reagents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Conditions: Low temperatures, typically in anhydrous solvents.
Products: Reduced forms, possibly affecting the quinazoline ring or amino groups.
-
Substitution:
Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).
Conditions: Vary depending on the substituent being introduced.
Products: Substituted quinazoline derivatives with modified functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: N-bromosuccinimide in carbon tetrachloride.
Major Products:
- Oxidized sulfonamides.
- Reduced quinazoline derivatives.
- Substituted quinazolines with various functional groups.
Applications De Recherche Scientifique
Chemistry: 2,4-Diamino-n,n-diethylquinazoline-6-sulfonamide is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds with potential pharmaceutical applications.
Biology: In biological research, this compound is studied for its interactions with enzymes and receptors, providing insights into its potential as a biochemical probe.
Medicine: The compound has shown promise in preclinical studies as an antimicrobial and anticancer agent. Its ability to inhibit specific enzymes makes it a candidate for drug development.
Industry: In industrial applications, it is used in the synthesis of dyes, pigments, and other specialty chemicals due to its stable quinazoline core and reactive functional groups.
Mécanisme D'action
The mechanism of action of 2,4-diamino-n,n-diethylquinazoline-6-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. Additionally, the quinazoline core can interact with nucleic acids, potentially disrupting cellular processes.
Molecular Targets and Pathways:
Enzymes: Inhibition of dihydrofolate reductase (DHFR), leading to antifolate activity.
Receptors: Binding to specific receptors involved in cell signaling pathways, affecting cell proliferation and survival.
Comparaison Avec Des Composés Similaires
2,4-Diaminoquinazoline: Lacks the diethyl and sulfonamide groups, resulting in different chemical properties and biological activities.
N,n-Diethylquinazoline-6-sulfonamide: Lacks the amino groups at positions 2 and 4, affecting its reactivity and applications.
Quinazoline-6-sulfonamide: A simpler structure without the diethyl and amino substitutions, used in different contexts.
Uniqueness: 2,4-Diamino-n,n-diethylquinazoline-6-sulfonamide stands out due to its combination of functional groups, which confer unique reactivity and potential for diverse applications. The presence of both amino and sulfonamide groups enhances its ability to interact with biological targets, making it a versatile compound in scientific research and industrial applications.
Propriétés
Numéro CAS |
21882-31-5 |
|---|---|
Formule moléculaire |
C12H17N5O2S |
Poids moléculaire |
295.36 g/mol |
Nom IUPAC |
2,4-diamino-N,N-diethylquinazoline-6-sulfonamide |
InChI |
InChI=1S/C12H17N5O2S/c1-3-17(4-2)20(18,19)8-5-6-10-9(7-8)11(13)16-12(14)15-10/h5-7H,3-4H2,1-2H3,(H4,13,14,15,16) |
Clé InChI |
HFGFWICMPFSPMZ-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N=C(N=C2N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-3-(4-hydroxyphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B12120163.png)

![Benzenamine, 4-[(2,3-dimethylphenoxy)methyl]-](/img/structure/B12120173.png)
![2,4-dichloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B12120181.png)





![2-(2-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B12120204.png)

![N-[2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]furan-2-carboxamide](/img/structure/B12120217.png)

![2-mercapto-3-(2-methoxyethyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12120231.png)
